molecular formula C12H16N2O4 B11788556 4-Methyl-2-((3-nitrophenoxy)methyl)morpholine

4-Methyl-2-((3-nitrophenoxy)methyl)morpholine

Cat. No.: B11788556
M. Wt: 252.27 g/mol
InChI Key: SIUDHGMVYVCUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-((3-nitrophenoxy)methyl)morpholine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 4-Methyl-2-((3-nitrophenoxy)methyl)morpholine typically involves the reaction of 4-methylmorpholine with 3-nitrophenoxy methyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

4-Methyl-2-((3-nitrophenoxy)methyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

4-Methyl-2-((3-nitrophenoxy)methyl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-((3-nitrophenoxy)methyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-Methyl-2-((3-nitrophenoxy)methyl)morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

4-methyl-2-[(3-nitrophenoxy)methyl]morpholine

InChI

InChI=1S/C12H16N2O4/c1-13-5-6-17-12(8-13)9-18-11-4-2-3-10(7-11)14(15)16/h2-4,7,12H,5-6,8-9H2,1H3

InChI Key

SIUDHGMVYVCUOC-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)COC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.